molecular formula C15H14O2 B1596477 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 6908-52-7

2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No. B1596477
CAS RN: 6908-52-7
M. Wt: 226.27 g/mol
InChI Key: FOMRVYYSLZMDLM-UHFFFAOYSA-N
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Description

“2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid” is an organic compound. It belongs to the class of compounds known as carboxylic acids, which are characterized by the presence of a carboxyl functional group . The compound has a methyl group attached to a biphenyl group, which is further attached to an acetic acid group . It is also known as 2’-Methyl-biphenyl-4-acetic acid .


Molecular Structure Analysis

The molecular structure of “2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid” consists of a biphenyl group with a methyl substituent on one of the phenyl rings, and an acetic acid group attached to the other phenyl ring . The exact 3D structure may require further computational or experimental analysis for accurate determination.


Chemical Reactions Analysis

The chemical reactions involving “2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid” would likely involve the carboxylic acid group, which is known to participate in various reactions such as esterification, amidation, and reduction . The biphenyl moiety could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

This compound serves as a precursor in the synthesis of complex organic molecules. Its benzylic position is particularly reactive, allowing for various chemical transformations, such as free radical bromination and nucleophilic substitution . This reactivity is harnessed in medicinal chemistry to create pharmacologically active molecules, including anti-inflammatory agents and analgesics.

Catalysis and Green Chemistry

The compound’s structure allows it to act as a ligand in transition metal catalysis, which is pivotal in green chemistry. Catalysts derived from this compound can be used in eco-friendly chemical processes, such as the synthesis of tetrazole derivatives via click chemistry approaches .

Safety and Hazards

While specific safety and hazard data for “2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid” is not available, general precautions for handling carboxylic acids should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-[4-(4-methylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMRVYYSLZMDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362611
Record name (4'-Methyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6908-52-7
Record name (4'-Methyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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